

In-Depth Technical Guide: The HBB: c.119A > G (Hb Tianshui) Mutation

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Compound of Interest

Compound Name: *hemoglobin Tianshui*

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This technical guide provides a comprehensive overview of the rare beta-globin gene mutation, HBB: c.119A > G, also known as Hemoglobin (Hb) Tianshui. This document details its inheritance pattern, clinical significance, and the methodologies for its detection and characterization.

Introduction to the HBB: c.119A > G Mutation

The HBB: c.119A > G mutation is a point mutation in the beta-globin gene, located on chromosome 11, which is responsible for producing the beta-globin chain of hemoglobin.[1] This specific mutation involves the substitution of an adenine (A) with a guanine (G) at nucleotide position 119 of the HBB gene. This results in an amino acid change from glutamine to arginine at codon 39 of the beta-globin chain ($\beta 39(\text{C5})\text{Gln} \rightarrow \text{Arg}$).[2] This structural variant is known as Hb Tianshui.[2]

Hemoglobin variants are qualitative abnormalities resulting from the production of structurally altered globin proteins.[2] The clinical manifestations of these variants can range from being entirely asymptomatic to causing severe hemoglobinopathies, depending on the nature of the mutation and whether it is inherited in a heterozygous, homozygous, or compound heterozygous state.[2] Hb Tianshui is considered a rare β -globin variant.[2]

Inheritance Pattern

Like other beta-globin gene mutations, HBB: c.119A > G follows an autosomal co-dominant or recessive inheritance pattern.[1]

- **Heterozygous State (Carrier/Trait):** An individual with one copy of the HBB: c.119A > G mutation and one normal HBB gene (HbA/Hb Tianshui) is a carrier. Generally, carriers of beta-thalassemia or minor hemoglobin variants are asymptomatic or may present with mild microcytic anemia.[1] Due to the rarity of Hb Tianshui, detailed hematological data for simple heterozygotes are not widely available in the literature.
- **Homozygous State:** An individual who inherits the HBB: c.119A > G mutation from both parents would be homozygous for Hb Tianshui. The clinical phenotype for this state is currently unknown, as no cases have been reported in the scientific literature.
- **Compound Heterozygous State:** An individual can inherit the HBB: c.119A > G mutation from one parent and a different HBB gene mutation (e.g., Hb S, β -thalassemia) from the other parent. The clinical severity of this condition depends on the interaction between the two different hemoglobin variants.[3] For instance, individuals who are compound heterozygous for Hb Tianshui and Hb S (HBB: c.20A > T) have been reported.[2] Interestingly, these individuals did not present with the typical symptoms of sickle cell disease.[2]

Below is a diagram illustrating the inheritance pattern for two heterozygous parents.

Caption: Autosomal inheritance pattern of Hb Tianshui.

Data Presentation: Hematological Parameters

Quantitative data for the HBB: c.119A > G mutation is limited due to its rarity. The table below summarizes the available hematological data for two reported cases of individuals compound heterozygous for Hb S and Hb Tianshui. Data for simple heterozygotes (carriers) and homozygotes are not available in the literature.

Parameter	Case 1 (HbS/Hb Tianshui)[2]	Case 2 (HbS/Hb Tianshui with α -thalassemia trait) [2]	Normal Adult Range[1]
Hemoglobin (Hb)	12.55 g/dL	10.35 g/dL	13.2-16.6 g/dL (Male), 11.6-15.0 g/dL (Female)
Mean Corpuscular Volume (MCV)	83.35 fL	66.7 fL	80-100 fL
Mean Corpuscular Hemoglobin (MCH)	28.85 pg	22.55 pg	27-32 pg
Hematocrit (PCV)	Not Reported	0.31 L/L	0.40-0.52 L/L (Male), 0.37-0.47 L/L (Female)
Hemoglobin F (HbF)	Not Reported	4.7%	< 2.0%

Experimental Protocols

The detection and confirmation of the HBB: c.119A > G mutation involve a multi-step process, beginning with protein-level analysis and culminating in DNA sequencing for definitive identification.

Hemoglobin Analysis by Cation-Exchange High-Performance Liquid Chromatography (CE-HPLC)

CE-HPLC is a primary screening method for hemoglobin variants.[4] For Hb Tianshui, specific chromatographic patterns have been observed.[2]

Methodology:

- **Sample Preparation:** Whole blood collected in EDTA tubes is lysed to release hemoglobin.
- **Instrumentation:** An automated HPLC system (e.g., Bio-Rad Variant II β -thalassemia short program) is used.[5]

- Principle: The hemolysate is injected into a cation-exchange column. A phosphate buffer gradient with increasing ionic strength is used to elute different hemoglobin fractions at characteristic retention times (RT).[6] The eluted fractions are detected by a photometer at 415 nm.
- Expected Results for Hb Tianshui:
 - Hb Tianshui seems to mimic other variants that elute in the HbA2 window.[2]
 - A characteristic pattern for Hb Tianshui in compound heterozygosity with HbS includes a small, unknown peak eluting at a retention time of approximately 2.1 minutes.[2]
 - Another characteristic feature is a small peak at the base of the beginning of the prominent peak in the HbA2 window.[2]
 - The presence of a prominent peak in the HbA2 window along with these features should raise suspicion for Hb Tianshui, especially if alkaline electrophoresis shows a thick band in the HbS/D zone.[2]

Molecular Analysis by DNA Sequencing

Direct sequencing of the HBB gene is the gold standard for confirming the HBB: c.119A > G mutation.[2]

Methodology:

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercial DNA extraction kit.
- Polymerase Chain Reaction (PCR) Amplification: The region of the HBB gene containing codon 39 (located in exon 2) is amplified using PCR.
 - Primer Design: Primers are designed to flank exon 2 of the HBB gene. An example of a primer set for amplifying a region including exon 2 is:
 - Forward Primer: 5'-GTACGGCTGTCATCACTTAGACCTCA-3'[5]
 - Reverse Primer: 5'-TTTCCCAAGGTTTGAAGTAGCTCTT-3'[5]

- PCR Conditions: A typical PCR protocol would be:
 - Initial denaturation: 95°C for 5 minutes.
 - 35 cycles of:
 - Denaturation: 98°C for 45 seconds.
 - Annealing: 66°C for 45 seconds.
 - Extension: 72°C for 3 minutes.
 - Final extension: 72°C for 10 minutes.^[5]
- PCR Product Purification: The amplified DNA fragment is purified to remove primers and unincorporated nucleotides.
- Sanger Sequencing: The purified PCR product is sequenced using a dye-terminator cycle sequencing kit and analyzed on an automated capillary electrophoresis DNA sequencer.
- Data Analysis: The resulting DNA sequence is compared to the reference sequence of the HBB gene (NCBI Reference Sequence: NG_000007.3) to identify the c.119A > G mutation at codon 39.

Visualization of Diagnostic Workflow

The following diagram outlines the logical workflow for the diagnosis of the HBB: c.119A > G mutation.

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